molecular formula C12H9N5OS B5841040 3-(Pyridin-3-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine

3-(Pyridin-3-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B5841040
M. Wt: 271.30 g/mol
InChI Key: YQTCLHNYNCBCGJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains pyridine, thiophene, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

    Introduction of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the thiophene ring: This can be done through acylation reactions using thiophene-2-carbonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(Pyridin-3-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it might bind to a particular enzyme’s active site, blocking its activity and thereby affecting a biological process.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-3-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-3-amine
  • 3-(Pyridin-2-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine
  • 3-(Pyridin-4-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine

Uniqueness

The uniqueness of 3-(Pyridin-3-YL)-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine lies in its specific arrangement of functional groups, which can confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS/c13-12-15-10(8-3-1-5-14-7-8)16-17(12)11(18)9-4-2-6-19-9/h1-7H,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTCLHNYNCBCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)N)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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